溴芬那酸乙酯

描述

科学研究应用

Bromfenac Ethyl Ester is extensively used in pharmaceutical research for the development of NSAIDs. Its derivatives are studied for their anti-inflammatory and analgesic properties. Additionally, it is used in the synthesis of various organic compounds and as a reagent in chemical reactions .

In the field of biology, Bromfenac Ethyl Ester is used to study the effects of NSAIDs on cellular processes and inflammation pathways. In industrial applications, it is used in the production of fine chemicals and as an intermediate in the synthesis of other pharmaceutical compounds .

作用机制

Target of Action

Bromfenac Ethyl Ester primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

The mode of action of Bromfenac Ethyl Ester involves the inhibition of the COX enzymes . By inhibiting COX-1 and COX-2, Bromfenac Ethyl Ester blocks the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Bromfenac Ethyl Ester is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Bromfenac Ethyl Ester prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. This results in a decrease in these mediators of inflammation and pain .

Pharmacokinetics

Bromfenac Ethyl Ester’s pharmacokinetic properties include rapid absorption and extensive binding to plasma albumin . The peak plasma concentration is reached 0.5 hours after oral administration . The area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . Only small amounts of Bromfenac are eliminated unchanged, with the remaining drug being biotransformed into glucuronide metabolites which are excreted in urine and bile .

生化分析

Biochemical Properties

Bromfenac Ethyl Ester interacts with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . As a nonsteroidal anti-inflammatory drug (NSAID), it works by inhibiting prostaglandin synthesis by blocking these enzymes . It preferably acts on COX-2 and only has a low affinity for COX-1 .

Cellular Effects

Bromfenac Ethyl Ester has been shown to have significant effects on various types of cells. For instance, it has been found to reduce neuroinflammation in microglia and astrocytes under elevated pressure conditions . In an ischemia–reperfusion (IR) glaucoma model, Bromfenac Ethyl Ester led to the downregulation of inflammatory markers and necroptosis markers in astrocytes .

Molecular Mechanism

The molecular mechanism of Bromfenac Ethyl Ester is primarily through its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, Bromfenac Ethyl Ester has been shown to have significant temporal effects. For instance, in an integrated analysis of two multicentre, phase III studies, Bromfenac Ethyl Ester was significantly more effective than placebo in reducing ocular inflammation and pain .

Dosage Effects in Animal Models

In animal models, the effects of Bromfenac Ethyl Ester vary with different dosages. For example, in an ischemia–reperfusion (IR) glaucoma model, Bromfenac Ethyl Ester administration resulted in the improved survival of retinal ganglion cells (RGCs) and preservation of retinal function .

Metabolic Pathways

Bromfenac Ethyl Ester is involved in the metabolic pathway of prostaglandin synthesis, where it inhibits the cyclooxygenase (COX) enzymes . This could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It is known that protein subcellular localization prediction is of great significance in bioinformatics and biological research . The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

准备方法

Synthetic Routes and Reaction Conditions: Bromfenac Ethyl Ester can be synthesized through the esterification of 2-amino-3-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of Bromfenac Ethyl Ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve high purity levels .

Types of Reactions:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, facilitated by a base such as sodium t-butoxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used under reflux conditions.

Basic Hydrolysis: Sodium hydroxide or potassium hydroxide is used, often at elevated temperatures.

Transesterification: Sodium t-butoxide or other strong bases are used under anhydrous conditions

Major Products:

Hydrolysis: 2-amino-3-(4-bromobenzoyl)benzoic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: Corresponding alcohol derivatives

相似化合物的比较

Bromfenac: The parent compound of Bromfenac Ethyl Ester, used as an NSAID.

Flurbiprofen: Another NSAID with similar anti-inflammatory properties.

Ketoprofen: Known for its analgesic and anti-inflammatory effects.

Uniqueness: Bromfenac Ethyl Ester is unique due to its specific ester structure, which can be hydrolyzed to release the active Bromfenac compound. This property allows for controlled release and targeted delivery in pharmaceutical applications .

属性

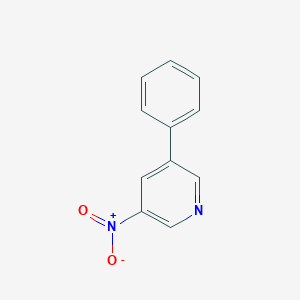

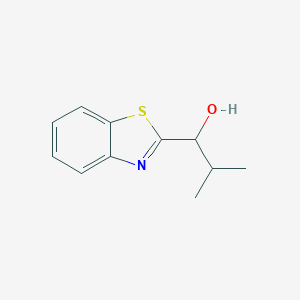

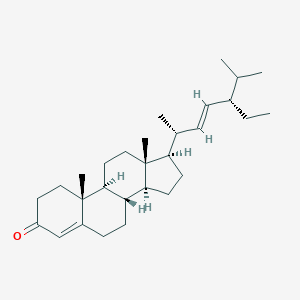

IUPAC Name |

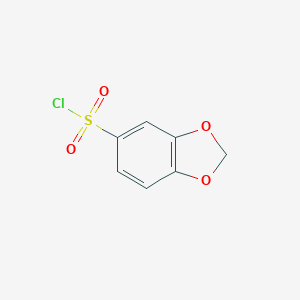

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBAFRHKOXZRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。